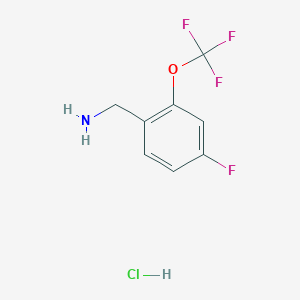

(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived by prioritizing substituents according to Cahn-Ingold-Prelog rules and numbering the benzene ring to achieve the lowest possible locants. The parent structure is a benzene ring substituted with:

- A methanamine group (-CH2NH2) at position 1.

- A trifluoromethoxy group (-OCF3) at position 2.

- A fluorine atom (-F) at position 4.

The resulting name is [4-fluoro-2-(trifluoromethoxy)phenyl]methanamine hydrochloride . The hydrochloride suffix indicates the presence of a hydrochloric acid salt, forming an ammonium chloride group (-NH3+Cl−).

Structural representation :

OCF3

↑

F — C6H3 — CH2NH3+Cl−

|

(positions 1, 2, 4)

The SMILES notation for the free base is FC1=C(C(=CC=C1)CN)OC(F)(F)F, with the hydrochloride form represented as FC1=C(C(=CC=C1)C[NH3+])OC(F)(F)F.[Cl-].

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often use simplified or alternative names. Key variants include:

The term "benzylamine" is frequently substituted for "phenylmethanamine" in non-IUPAC contexts. For example, the free base might be listed as 4-fluoro-2-(trifluoromethoxy)benzylamine , with the hydrochloride salt explicitly noted.

CAS Registry Number and PubChem CID Cross-Referencing

While the exact CAS Registry Number for (4-fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is not explicitly listed in the provided sources, analogous compounds offer insight:

The parent amine (4-fluoro-2-(trifluoromethoxy)phenyl)methanamine would likely share structural similarities with the above entries, though its hydrochloride salt remains less documented in public databases. Cross-referencing strategies involve:

Properties

Molecular Formula |

C8H8ClF4NO |

|---|---|

Molecular Weight |

245.60 g/mol |

IUPAC Name |

[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H7F4NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |

InChI Key |

RFLDSLLCZNAIHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Fluorinated aromatic precursors : Typically, 2-fluoro-4-nitrobenzyl derivatives or 2-fluoro-4-(trifluoromethoxy)benzaldehyde serve as starting points.

- Trifluoromethoxy introduction : The trifluoromethoxy group (-OCF3) is introduced via nucleophilic aromatic substitution or halogen exchange reactions using trifluoromethoxide anion or related reagents.

General Synthetic Route

The synthesis generally follows these steps:

Formation of 2-fluoro-4-(trifluoromethoxy)benzyl derivatives

This involves nucleophilic aromatic substitution (S_NAr) where a suitable halogenated or nitro-substituted precursor undergoes substitution by trifluoromethoxide anion under controlled temperature and solvent conditions to install the trifluoromethoxy group at the 2-position.Reduction of nitro or aldehyde groups to amine

The nitro group (if present) is reduced to the corresponding amine using catalytic hydrogenation (H2/Pd-C) or chemical reducing agents. Alternatively, aldehydes can be converted to amines through reductive amination methods.Conversion to methanamine hydrochloride salt

The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves compound handling and stability.

Detailed Preparation Method Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-fluoro-4-nitrobenzyl chloride + trifluoromethoxide anion | Nucleophilic aromatic substitution to install -OCF3 group | Moderate to high yield; reaction temperature typically 0–50 °C |

| 2 | Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Fe/HCl) | Reduction of nitro group to primary amine | High yield; mild conditions preferred to avoid side reactions |

| 3 | Treatment with HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt of methanamine | Quantitative conversion; salt crystallizes for purification |

This approach ensures selective substitution and high purity of the final product.

Alternative Synthetic Routes and Considerations

- Halogen exchange and fluorination methods : Some methods use halogen exchange (Cl to F) employing reagents like antimony trifluoride or silver tetrafluoroborate to introduce fluorine atoms on aromatic rings bearing trifluoromethoxy groups.

- Thiophosgene-mediated transformations : In some related trifluoromethoxy-substituted heterocycles, thiophosgene is used to generate intermediates that facilitate trifluoromethoxy substitution, although this is less common for benzylamine derivatives.

- Temperature and solvent control : Maintaining low temperatures during nucleophilic substitution and reduction steps is critical to prevent decomposition or side reactions.

Reaction Mechanism Insights

- The nucleophilic aromatic substitution mechanism involves displacement of a suitable leaving group (e.g., nitro or halogen) by trifluoromethoxide anion, favored by electron-withdrawing groups and ortho/para directing effects.

- The reduction step converts nitro groups to amines via intermediate hydroxylamine species, catalyzed by metals or chemical reductants.

- Formation of the hydrochloride salt involves protonation of the amine nitrogen, enhancing compound stability and crystallinity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-fluoro-4-nitrobenzyl chloride + trifluoromethoxide anion, 0–50 °C | Introduce trifluoromethoxy group (-OCF3) | Requires controlled temperature, inert atmosphere preferred |

| Reduction | H2/Pd-C catalytic hydrogenation or Fe/HCl chemical reduction | Convert nitro group to primary amine | Mild conditions to avoid over-reduction |

| Salt Formation | HCl in ethanol or other solvent | Form hydrochloride salt | Enhances solubility and stability |

| Alternative Fluorination | Antimony trifluoride, silver tetrafluoroborate | Halogen exchange to fluorinate aromatic ring | Used in specialized cases, costlier reagents |

Research Findings and Optimization

- Studies indicate that the trifluoromethoxy group enhances lipophilicity and metabolic stability, so synthetic routes prioritize high regioselectivity in trifluoromethoxy installation to preserve biological activity.

- Optimization of reaction conditions such as solvent choice (e.g., polar aprotic solvents for S_NAr), temperature control, and purification methods (recrystallization of hydrochloride salt) significantly improves yield and purity.

- Alternative methods using halophilic alkylation and halogen exchange have been demonstrated but are less favored due to reagent cost and lower yields.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including neuropharmacological effects. The predicted biological activity of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride suggests its potential as a lead compound in developing treatments for neurological disorders. Computational modeling studies have shown that this compound may interact with various proteins involved in neuropharmacology, influencing pathways related to neurodegenerative diseases.

Anti-inflammatory and Antimicrobial Properties

The compound's structural features suggest potential anti-inflammatory and antimicrobial properties. Similar fluorinated compounds have demonstrated efficacy in these areas, indicating that this compound could be explored further for therapeutic applications against inflammatory diseases and infections.

Interaction Studies

Several studies have utilized computational modeling and experimental assays to investigate the interaction profiles of this compound with target proteins. These studies have identified binding affinities that may elucidate the compound's mechanism of action, providing insights into its therapeutic effects.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structural features allow it to bind to specific sites on target molecules, modulating their activity and function .

Comparison with Similar Compounds

Table 1: Key Properties of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine Hydrochloride and Analogues

*Calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

Trifluoromethoxy (-OCF₃) vs. Methoxy-containing analogues (e.g., 1354951-46-4) exhibit lower molecular weights and reduced steric bulk, which may improve aqueous solubility but reduce receptor-binding affinity .

Halogen Substituents (F, Cl, Br): Fluorine at position 4 (target compound) offers a balance of electronegativity and small atomic radius, minimizing steric hindrance while modulating electronic distribution. Positional isomers (e.g., 1240257-11-7) demonstrate how substituent placement alters electronic effects .

Cyclopropane and Phenoxy Additions: The cyclopropane ring in 1209685-75-5 introduces conformational rigidity, which may restrict rotational freedom and enhance selectivity for certain targets . Phenoxy-substituted compounds (e.g., 169944-04-1) extend aromaticity, favoring interactions with hydrophobic protein pockets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride in academic settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, trifluoromethoxy and fluoro substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions. The primary amine group can be generated through reduction of a nitrile intermediate or catalytic hydrogenation of a Schiff base. Purification often involves recrystallization or column chromatography under inert conditions due to the compound’s sensitivity to moisture .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS; exact mass: 227.046 Da ) and -NMR to verify the trifluoromethoxy and fluoro groups. Purity should be assessed via HPLC (≥95% purity threshold ), with complementary -NMR to detect residual solvents or byproducts. Elemental analysis (C, H, N) is recommended for final validation .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent degradation. The trifluoromethoxy group is susceptible to hydrolysis, so avoid aqueous environments. For short-term use, desiccators at 0–6°C are acceptable but monitor for clumping or discoloration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during structural characterization be resolved?

- Methodological Answer : Contradictions may arise from isotopic patterns (e.g., / in HCl salts) or dynamic proton exchange. Use deuterated solvents with controlled pH for NMR and cross-validate with IR spectroscopy (C-F stretches at 1100–1200 cm). Computational modeling (DFT) of expected -NMR shifts can resolve ambiguities .

Q. What role does this compound play in bioorthogonal chemistry or click reactions?

- Methodological Answer : The primary amine group enables conjugation with tetrazine derivatives (e.g., via EDC/NHS coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions. This is useful for site-specific protein labeling or drug delivery systems. Optimize reaction pH (6.5–7.5) to balance amine reactivity and stability .

Q. What challenges arise in optimizing synthetic yields for derivatives of this compound?

- Methodological Answer : Steric hindrance from the trifluoromethoxy and fluoro substituents can reduce amination efficiency. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.